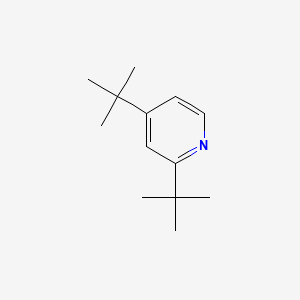

2,4-Bis(t-butyl)pyridine

Description

Academic Significance of Sterically Hindered Pyridine (B92270) Derivatives

Sterically hindered pyridine derivatives, characterized by bulky substituent groups positioned near the ring's nitrogen atom, are of significant academic and practical interest. This steric bulk, or spatial obstruction, around the nitrogen lone pair is a critical design feature that modulates the pyridine's reactivity.

The primary significance of this steric hindrance is the creation of non-nucleophilic bases. While the nitrogen atom remains basic and capable of abstracting protons, its bulky substituents prevent it from acting as a nucleophile and participating in unwanted side reactions, such as alkylation or coordination to certain metal centers. For instance, 2,6-di-tert-butylpyridine (B51100) is a classic example of a hindered base that can be protonated but will not form an adduct with boron trifluoride. wikipedia.org This property is invaluable in a variety of organic transformations where a strong base is required, but nucleophilic interference must be avoided.

Furthermore, sterically demanding pyridine ligands play a crucial role in coordination chemistry and catalysis. The size and positioning of the substituents can influence the coordination geometry around a metal center, control access of substrates to the catalytic site, and stabilize reactive intermediates. This allows for fine-tuning of a catalyst's activity and selectivity for a desired chemical transformation.

Overview of Di-tert-butylpyridine Isomers in Chemical Research

The di-tert-butylpyridines are a group of isomers with the chemical formula C13H21N, where two tert-butyl groups are substituted onto the pyridine ring. The specific placement of these bulky groups leads to significant differences in their chemical behavior and applications.

Among the various isomers, 2,6-di-tert-butylpyridine is the most extensively studied. wikipedia.orgacs.org Its symmetrical substitution pattern effectively shields the nitrogen atom, making it a quintessential non-nucleophilic base used in a wide range of reactions, including the living polymerization of isobutylene. sigmaaldrich.com

Other isomers, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (a derivative of di-tert-butylpyridine), have proven to be valuable ligands in catalysis, including nickel-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation. nih.gov The influence of the isomer's structure is also highlighted in the chemistry of lithium dihydropyridinates, where the tert-butyl isomer exhibits superior stability and solubility, making it a more effective hydride carrier compared to other isomers. nih.gov This demonstrates that minor changes in the substitution pattern can have a profound impact on the molecule's properties and reactivity. nih.gov

2,4-Bis(t-butyl)pyridine is an isomer within the di-tert-butylpyridine family that presents a unique set of properties distinct from its more famous 2,6-disubstituted counterpart. With a chemical formula of C13H21N and a molecular weight of 191.31 g/mol , it is a colorless liquid with a characteristic odor. ontosight.ai

Unlike the 2,6-isomer where the nitrogen is flanked by two bulky groups, the 2,4-isomer has only one tert-butyl group in an ortho position to the nitrogen. This asymmetric substitution results in a less sterically encumbered nitrogen atom, allowing it to potentially act as both a base and a ligand in coordination chemistry. ontosight.ai This structural feature makes it a versatile building block in the synthesis of pharmaceutical and agrochemical compounds. ontosight.ai

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, where pyridine reacts with t-butyl chloride in the presence of a catalyst like aluminum chloride. ontosight.ai Its applications include serving as a corrosion inhibitor, attributed to its ability to form a protective layer on metal surfaces. ontosight.ai

The distinct properties of this compound underscore the importance of isomeric substitution in tuning the function of sterically hindered pyridines. While it shares the foundational pyridine structure with its isomers, the specific arrangement of its tert-butyl groups carves out a specific niche for it in the landscape of chemical research and application.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C13H21N |

| Molecular Weight | 191.31 g/mol |

| Appearance | Colorless liquid |

| Odor | Distinct |

| Key Applications | Ligand in coordination chemistry, Intermediate in pharmaceutical and agrochemical synthesis, Corrosion inhibitor |

Structure

3D Structure

Properties

CAS No. |

29939-31-9 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

2,4-ditert-butylpyridine |

InChI |

InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-11(9-10)13(4,5)6/h7-9H,1-6H3 |

InChI Key |

LEOBMIVTCWKNCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(C)(C)C |

Origin of Product |

United States |

Coordination Chemistry of 2,4 Bis T Butyl Pyridine and Its Analogs

Ligand Design Principles and Steric Effects in Metal Complexation

The strategic placement of bulky groups on a pyridine (B92270) ring allows for fine-tuning of the steric and electronic properties of the resulting ligand, which in turn dictates the geometry, stability, and reactivity of its metal complexes.

Pyridine and its alkyl-substituted derivatives are classic examples of monodentate ligands, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. However, by linking two or more pyridine units, multidentate ligands can be constructed. For instance, 2,2'-bipyridine, a bidentate ligand, chelates to a metal ion via the nitrogen atoms of both pyridine rings. smolecule.com The introduction of alkyl groups, such as the tert-butyl group, does not change the fundamental denticity but significantly modifies the steric environment around the coordinating nitrogen atom. mdpi.com

The presence of bulky tert-butyl groups at the 2- and 4-positions of the pyridine ring exerts significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, often enforcing lower coordination numbers than would be observed with less hindered ligands. For example, in complexes with 2,6-di-tert-butylpyridine (B51100), the bulky substituents shield the nitrogen atom, making coordination more difficult and favoring the formation of complexes with specific geometries that can accommodate the steric demand. wikipedia.org This steric hindrance also enhances the stability of the resulting complexes by preventing the close approach of other ligands or solvent molecules to the metal center. smolecule.com

The steric hindrance imposed by the tert-butyl groups in 2,6-di-tert-butylpyridine is so significant that it can completely prevent coordination to certain metal ions or Lewis acids. wikipedia.org While it can be protonated, it famously does not form an adduct with boron trifluoride, a strong Lewis acid. wikipedia.org This property makes it a useful "non-coordinating" base in organic synthesis, where it can act as a proton scavenger without interfering with metal catalysts. The less hindered 2,4-bis(t-butyl)pyridine, while still sterically demanding, is more amenable to coordination with a range of metal centers.

Formation and Characterization of Metal Complexes with Bis(t-butyl)pyridines

The unique steric and electronic properties of bis(t-butyl)pyridines have led to the synthesis and characterization of a diverse array of metal complexes, revealing interesting structural features and reactivity.

A wide variety of transition metal complexes incorporating bis(t-butyl)pyridine ligands have been reported. These include:

Nickel: Complexes such as [NiCl₂(4,4'-di-tert-butyl-2,2'-bipyridine)] and [NiBr₂(4,4'-di-tert-butyl-2,2'-bipyridine)] have been synthesized and are used as catalysts in organic synthesis. smolecule.comsigmaaldrich.comamericanelements.comnih.gov

Copper: Copper(II) complexes with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), like [Cu(C₁₈H₂₄N₂)(NO₃)₂], have been prepared and structurally characterized. nih.gov Additionally, copper(II) complexes of 2,6-bis(3-tert-butylpyrazol-1-yl)pyridine have been investigated, showing distorted tetragonal geometries. rsc.org A ferromagnetically coupled binuclear copper(II) complex with 4-tert-butylpyridine (B128874) has also been studied. acs.org

Zinc: A zinc(II) complex with two 2,4-di-tert-butyl-6-[(isopropylimino)methyl]phenolato ligands has been synthesized, exhibiting a distorted tetrahedral coordination sphere. nih.gov Zinc(II) complexes with other substituted bipyridine ligands have also been explored. rsc.orgmdpi.com

Palladium and Platinum: Platinum(II) complexes with 4,4'-di-tert-butyl-2,2'-bipyridine have been synthesized, and their photophysical properties investigated. rsc.orgacs.org Platinum(IV) complexes with tert-butyl containing amide ligands have also been reported. nih.gov

Iron: NMR and EPR studies have been conducted on bis(pyridine) and bis(tert-butyl isocyanide) complexes of iron(III) octaethylchlorin. nih.govjst.go.jp Iron-catalyzed reactions utilizing 4,4'-di-tert-butyl-2,2'-dipyridyl as a ligand have also been developed. sigmaaldrich.com

Manganese, Cobalt, and Iridium: A series of complexes with the formula [(tBuN4)M(MeCN)₂]²⁺ (where M = Mn, Fe, Co, Ni) have been synthesized and characterized. mdpi.com Iridium(III) complexes containing 4,4'-di-tert-butyl-2,2'-bipyridine have been prepared for applications in photoredox catalysis. aspirasci.comtcichemicals.comnih.govachemblock.com

Vanadium: The reaction of vanadium(III) chloride with 4,4'-di-tert-butyl-2,2'-bipyridine yields an oxidovanadium(IV) complex, [VOCl₂(dbbpy)(H₂O)]. sigmaaldrich.comchemicalbook.com

A combination of spectroscopic techniques is essential for the comprehensive characterization of these metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the ligands and to probe the changes upon coordination to a metal. researchgate.netrsc.orgresearchgate.net NOE experiments can be particularly useful for determining the binding site of ligands containing tert-butyl groups on proteins. nih.gov The reactivity of 2,6-di-tert-butylpyridine has been examined by proton NMR. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the ligand and to observe shifts upon coordination. It has been used in the characterization of iron, nih.gov copper, nih.gov and platinum acs.org complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and is sensitive to the coordination environment of the metal ion. It has been employed in the study of ruthenium, researchgate.net iron, researchgate.net and zinc mdpi.com complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II) and iron(III), providing information about the electronic structure and the environment of the unpaired electron. rsc.orgacs.orgnih.govnih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and to gain information about its fragmentation pattern.

Interactive Data Table: Spectroscopic Data for Selected Bis(t-butyl)pyridine Complexes

| Complex | Metal | Ligand | Spectroscopic Technique(s) | Key Findings | Reference(s) |

| [NiCl₂(dtbbpy)] | Ni(II) | 4,4'-di-tert-butyl-2,2'-bipyridine | X-ray Crystallography | Square planar geometry | smolecule.com |

| [Cu(C₁₈H₂₄N₂)(NO₃)₂] | Cu(II) | 4,4'-di-tert-butyl-2,2'-bipyridine | X-ray Crystallography, IR | Hexa-coordinated copper atom | nih.gov |

| [Zn(C₁₈H₂₈NO)₂] | Zn(II) | 2,4-di-tert-butyl-6-[(isopropylimino)methyl]phenolato | X-ray Crystallography | Distorted tetrahedral coordination | nih.gov |

| [Pt(tBu₂bpy)(C₆H₄OC₆H₄)] | Pt(II) | 4,4'-di-tert-butyl-2,2'-bipyridine | X-ray Crystallography, UV-Vis | Intense solid-state photoluminescence | rsc.org |

| [(OEC)Fe(t-BuNC)₂]⁺ | Fe(III) | tert-butyl isocyanide | NMR, EPR | Mixed electron configuration | nih.gov |

| [VOCl₂(dbbpy)(H₂O)] | V(IV) | 4,4'-di-tert-butyl-2,2'-bipyridine | X-ray Diffraction, IR, EPR | Octahedral geometry | chemicalbook.com |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Ir(III) | 4,4'-di-tert-butyl-2,2'-bipyridine | Not specified in abstract | Photoredox catalyst | tcichemicals.com |

Electrochemical Properties and Redox Behavior of Complexes

The electrochemical characteristics of metal complexes containing substituted pyridine ligands, such as this compound and its analogs, are of significant interest for applications in catalysis, molecular electronics, and photochemistry. Cyclic voltammetry is a primary technique used to probe the redox behavior of these complexes, providing insights into the electron transfer processes involving the metal center and the ligands.

In a study of cyanide-bridged trinuclear complexes of the type trans-[Cp(dppe)Fe(NC)Ru(tbupy)₄(CN)Fe(dppe)Cp]ⁿ⁺ (where tbupy = 4-tert-butylpyridine), the electrochemical properties were systematically investigated across three distinct redox states (n = 2, 3, 4). rsc.org The cyclic voltammogram of the Fe(II)-Ru(II)-Fe(II) complex (n=2) exhibits two reversible one-electron oxidation waves, corresponding to the step-wise oxidation of the two terminal iron centers. rsc.org The presence of the electron-donating 4-tert-butylpyridine ligand influences the metal-to-metal charge transfer (MMCT) properties observed in the oxidized species. rsc.org

The redox behavior of cobalt(II) complexes with various polypyridine ligands, including the analog 4,4'-di-tert-butyl-2,2'-dipyridyl (4,4'-di-tBu-bpy), has been thoroughly examined. nih.gov These complexes typically exhibit two metal-based redox couples (Co(III)/Co(II) and Co(II)/Co(I)) and a subsequent ligand-based reduction. nih.gov The specific redox potentials are sensitive to the substituents on the bipyridine ligand.

Similarly, ruthenium(II) complexes with substituted bipyridine ligands, such as tris(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II), have been studied electrochemically. nih.gov The cyclic voltammograms of these complexes provide data on the Ru(II)/Ru(III) redox couple, which is a key parameter in applications like electrochemiluminescence and photocatalysis. nih.govrsc.org

Interactive Data Table: Redox Potentials of Selected Polypyridine Complexes

This table presents the half-wave potentials (E₁/₂) for the oxidation and reduction of various ruthenium(II) and cobalt(II) complexes with substituted pyridine ligands. The data is sourced from cyclic voltammetry measurements in non-aqueous solvents.

| Complex | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Solvent | Reference |

| [Ru(bpy)₂(L¹)]²⁺ | Ru(II)/Ru(III) | ~1.0 | CH₃CN | rsc.org |

| [Ru(bpy)₂(L¹)]²⁺ | bpy/bpy⁻ | ~-1.6 | CH₃CN | rsc.org |

| Co(4,4'-di-tBu-bpy)₂₂ | Co(III)/Co(II) | 0.61 | CH₃CN | nih.gov |

| Co(4,4'-di-tBu-bpy)₂₂ | Co(II)/Co(I) | -1.13 | CH₃CN | nih.gov |

| Co(4,4'-di-tBu-bpy)₂₂ | Co(I)L/Co(I)L⁻ | -1.77 | CH₃CN | nih.gov |

| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | 1.26 | CH₃CN | researchgate.net |

| [Ru(bpy)₃]²⁺ | bpy/bpy⁻ | -1.33 | DMF | researchgate.netmdpi.com |

Electronic Factors Governing Metal-Ligand Interactions

The stability and reactivity of coordination complexes are profoundly influenced by the electronic interplay between the metal center and its ligands. In the case of this compound and its analogs, key electronic factors include the basicity of the ligand and its electron-donating characteristics, both of which are modulated by the nature and position of the alkyl substituents.

Ligand Basicity and its Modulation by Alkyl Substituents

The basicity of a pyridine ligand, quantified by the pKa of its conjugate acid, is a crucial determinant of the strength of the metal-ligand bond. Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the pyridine nitrogen, thereby enhancing its basicity. stackexchange.com However, the position and steric bulk of these substituents can introduce competing effects.

Interactive Data Table: pKa Values of Substituted Pyridines

This table compares the pKa values of the conjugate acids of pyridine and several of its alkyl-substituted analogs, illustrating the interplay of inductive and steric effects.

| Compound | Substituents | pKa | Solvent | Reference |

| Pyridine | None | 5.2 | Water | rsc.org |

| Pyridine | None | 4.38 | 50% aq. ethanol | stackexchange.com |

| 2,6-Dimethylpyridine | 2,6-di-Me | 5.77 | 50% aq. ethanol | stackexchange.com |

| 2,6-Diisopropylpyridine | 2,6-di-iPr | 5.34 | 50% aq. ethanol | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 2,6-di-tBu | 3.58 | 50% aq. ethanol | stackexchange.comdrugfuture.com |

| 2,6-Di-tert-butylpyridine | 2,6-di-tBu | 0.81 | DMSO | cdnsciencepub.com |

Electron-Donating Characteristics and Influence on Metal Oxidation States

The electron-donating ability of pyridine ligands plays a pivotal role in stabilizing metal centers in various oxidation states. Ligands with strong electron-donating groups can increase the electron density at the metal center, which can, in turn, affect the metal's redox potential and its ability to participate in catalytic cycles.

The tert-butyl groups on this compound act as electron-donating substituents, enriching the electron density of the pyridine ring. This enhanced electron-donating capacity can stabilize higher oxidation states of the coordinated metal. For example, in ruthenium complexes with terpyridine ligands bearing strongly electron-donating dimethylamino groups, the Ru(II) oxidation potential is shifted negatively by nearly 1 V, making the metal easier to oxidize. nih.gov A similar effect is expected for complexes with this compound, where the electron-rich ligand can help to stabilize a Ru(III) center formed upon oxidation.

The electron-donating nature of these ligands also influences the energy of the metal-to-ligand charge transfer (MLCT) transitions. nih.govrsc.org In platinum complexes with 4,4'-di-tert-butyl-2,2'-bipyridine, the photophysical properties are dominated by MLCT transitions. nih.govrsc.org The electron-donating tert-butyl groups raise the energy of the metal-based orbitals, which can lead to a red-shift in the absorption and emission spectra. nih.gov This tuning of the electronic properties is critical for the design of photosensitizers and luminescent materials.

Furthermore, the ability of a ligand to stabilize different metal oxidation states is crucial for its role in redox catalysis. Ligands that are considered "redox innocent" maintain their own oxidation state throughout a catalytic cycle, while the metal center undergoes oxidation and reduction. The pyridinophane ligand tBuN4, which contains tert-butyl substituted amine residues, is known to be redox innocent over a wide potential range and can stabilize metals in both low (e.g., Co(I), Ni(I)) and high (e.g., Mn(IV), Ni(III)) oxidation states. mdpi.com This highlights the importance of the ligand framework in controlling the redox chemistry of the metal center.

Catalytic Applications and Mechanistic Studies Involving 2,4 Bis T Butyl Pyridine Derivatives

2,4-Bis(t-butyl)pyridine as a Ligand in Homogeneous Catalysis

While pyridine (B92270) and its derivatives, such as the well-known 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), are ubiquitous as ligands in homogeneous catalysis, the specific use of monomeric this compound in this role is less documented in the literature. sigmaaldrich.comnih.gov Its potential utility in organic transformations is largely inferred from its structural and electronic properties.

The application of this compound as a directing or performance-enhancing ligand in key organic transformations like decarboxylative arylations, acylations, or cross-coupling reactions is not extensively reported in surveyed chemical literature. These fields are often dominated by bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine or other specialized pyridine derivatives, such as pyridinooxazolines (PyOx). beilstein-journals.orgnordmann.global For instance, derivatives of 4-tert-butylpyridine (B128874) have been developed for use in asymmetric catalysis, and 4,4′-di-tert-butyl-2,2′-bipyridine is a common ligand in reactions like nickel-catalyzed cross-couplings and iridium-catalyzed borylations. nih.govbeilstein-journals.org The focus on bidentate and other specifically functionalized pyridines means that simple, sterically hindered monodentate ligands like this compound have been less explored for these particular catalytic applications.

The defining feature of this compound is the steric bulk provided by its two tert-butyl groups. Unlike its 2,6-disubstituted isomer, the nitrogen atom in this compound is flanked by a tert-butyl group on only one side. This asymmetric hindrance creates a unique coordination environment. The tert-butyl group at the 2-position can influence the trajectory of substrates approaching a coordinated metal center, potentially controlling stereoselectivity or regioselectivity in a catalytic cycle. The tert-butyl group at the 4-position, while more distant from the nitrogen, increases the molecule's lipophilicity and can influence catalyst solubility and stability, but it has a lesser direct steric impact on the metal's coordination sphere. The balance between the electronic-donating effect of the alkyl groups and the steric hindrance at the 2-position dictates its binding affinity for different metal centers and its ability to stabilize reactive catalytic intermediates.

Applications as a Hindered Base in Catalysis and Organic Synthesis

The primary and most studied role of bulky pyridine derivatives is that of a non-nucleophilic, sterically hindered base. These bases are designed to scavenge protons generated in a reaction without interfering with electrophilic centers or metal catalysts.

A common strategy to probe reaction mechanisms is the use of a base that can selectively interact with Brønsted acids (protons) but not larger Lewis acids. Due to extreme steric shielding of the nitrogen atom, 2,6-di-tert-butylpyridine (B51100) is famously used for this purpose, as it can be protonated but cannot form adducts with bulkier Lewis acids like boron trifluoride. wikipedia.orgnih.gov

This compound, with one less substituent adjacent to the nitrogen, presents a different case. Thermochemical measurements have shown that it is a significantly stronger base than its 2,6-isomer. The pKa of the 2,4-di-tert-butylpyridinium ion is higher than that of the 2,6-di-tert-butylpyridinium ion, indicating less steric strain upon protonation. researchgate.net This suggests that while this compound is a hindered base, its nitrogen is more accessible than that of the 2,6-isomer, potentially allowing for weak interactions with certain Lewis acids. Therefore, it may be less effective as a tool for cleanly distinguishing between Brønsted and Lewis acidity compared to its more hindered counterparts. researchgate.net

| Compound | pKa (40.9% EtOH-H₂O) | ΔH° (kcal/mol) |

| 2-tert-Butylpyridinium ion | 4.50 | 6.00 |

| 4-tert-Butylpyridinium ion | 4.42 | 5.65 |

| 2,4-Di-tert-butylpyridinium ion | 4.69 | 6.31 |

| 2,6-Di-tert-butylpyridinium ion | 3.22 | 3.82 |

| Table 1: Thermodynamic data for the ionization of tert-butyl-substituted pyridinium (B92312) ions in 40.9% ethanol-water. Data sourced from thermochemical measurements. researchgate.net |

The synthesis of vinyl triflates from ketones using trifluoromethanesulfonic anhydride (B1165640) generates the strong Brønsted acid triflic acid, requiring a non-nucleophilic base to neutralize it without consuming the highly reactive anhydride. orgsyn.org The literature overwhelmingly cites the use of highly hindered bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) or 2,4,6-tri-tert-butylpyrimidine (B1306805) for this purpose. orgsyn.orgorgsyn.orgsemanticscholar.org Similarly, in silylation studies and certain Friedel-Crafts alkylations where a base is required, these same highly hindered pyridines are typically employed. orgsyn.org While this compound functions as a hindered base, specific examples of its use in these particular named reactions are not prominent in the surveyed scientific literature, which favors its more sterically encumbered relatives.

Mechanistic Insights into this compound-Mediated Processes

Detailed mechanistic studies of processes mediated by this compound are limited due to its less frequent application in specific catalytic cycles compared to its isomers. However, significant mechanistic insight can be gleaned from physical organic studies of the molecule itself.

The fundamental properties governing its behavior are rooted in thermodynamics and steric effects. A key study on the basicities of various tert-butyl-substituted pyridines revealed that the placement of the alkyl groups has a profound effect on solvation and, consequently, basicity in solution. researchgate.netacs.org For this compound, the pKa value of 4.69 (in 40.9% ethanol-water) is notably higher than the 3.22 for the 2,6-isomer. researchgate.net This demonstrates that the steric hindrance to protonation is much lower in the 2,4-isomer. The mechanism of its action as a base is therefore primarily proton abstraction, with a basic strength that is enhanced by the inductive effect of two tert-butyl groups but only moderately attenuated by the steric hindrance of one ortho-substituent. This contrasts sharply with the 2,6-isomer, where the severe steric hindrance is the dominant factor, leading to unusually weak basicity in solution despite its high gas-phase basicity. researchgate.netcdnsciencepub.com Any mechanistic consideration of a reaction involving this compound as a base must account for its relatively high basic strength and moderate, asymmetric steric profile.

Substrate Activation and Intermediate Formation in Catalytic Cycles

The utility of this compound and its derivatives in catalysis is largely attributed to their function as non-nucleophilic, sterically hindered bases and as ligands for transition metals. The substitution pattern—a bulky tert-butyl group adjacent to the nitrogen atom (position 2) and another at the para-position (position 4)—creates a unique chemical environment that is crucial for activating substrates and stabilizing reactive intermediates.

In many catalytic processes, particularly those involving transition metals, pyridine derivatives serve as essential ligands. nih.gov The 2,4-di-tert-butyl arrangement allows the pyridine to coordinate with a metal center, modifying its electronic properties and steric environment. The tert-butyl group at the 4-position is electron-donating, which increases the electron density on the nitrogen and, consequently, on the metal center it coordinates to. This electronic enrichment can enhance the metal's reactivity in key catalytic steps such as oxidative addition.

Conversely, the tert-butyl group at the 2-position provides significant steric bulk around the nitrogen atom. This hindrance can be advantageous in several ways:

It can prevent the formation of undesirable, overly stable catalyst complexes.

It can create a specific pocket around the metal's active site, influencing the regioselectivity and stereoselectivity of the reaction.

It can promote the formation of coordinatively unsaturated intermediates that are highly reactive.

A well-studied example that illustrates the principles of substrate activation involves the palladium-catalyzed methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide as the methyl source. rsc.org The catalytic cycle involves several key mechanistic events where a ligand like this compound could play a role. These steps include C–H bond activation, oxidative cleavage of the peroxide, C–C bond activation, and finally, reductive elimination to form the product. rsc.org The ligand influences the stability and reactivity of palladium intermediates throughout this cycle. For instance, after the initial C-H activation, a palladacycle intermediate is formed. The coordination of the peroxide to this intermediate, followed by O-O bond cleavage, leads to a palladium-methyl species. rsc.org The steric and electronic nature of the pyridine ligand is critical in facilitating these transformations and in the final reductive elimination step that forms the new C-C bond. rsc.org

Furthermore, highly hindered bases like 2,4,6-tri-tert-butylpyrimidine (TTBP), a related compound, are known to activate amide substrates by mediating their reaction with triflic anhydride (Tf₂O). nih.gov This system facilitates the direct conversion of amides into other functional groups. The bulky base acts as a proton scavenger, neutralizing acid byproducts without engaging in unwanted nucleophilic side reactions, thereby enabling the desired transformation. nih.gov This principle of using a hindered base to facilitate a reaction by controlling the proton environment is a key application for this compound.

Solvent Effects on Basicity and Solvation

The basicity of a pyridine derivative is a critical parameter that is profoundly influenced by its substitution pattern and the surrounding solvent medium. For tert-butyl substituted pyridines, there is a fascinating interplay between intrinsic (gas-phase) basicity and solution-phase basicity, which is governed by solvation effects. cdnsciencepub.comacs.org

In the gas phase, where solvent interactions are absent, the basicity is primarily determined by electronic effects. Alkyl groups are electron-donating and increase the proton affinity of the pyridine nitrogen. Therefore, in the gas phase, the basicity of tert-butylpyridines increases with the number of tert-butyl groups. cdnsciencepub.com

However, in solution, the situation is more complex due to the energy required to create a cavity for the molecule and the energy released from the solvation of both the neutral base and its protonated form (the pyridinium cation). cdnsciencepub.comresearchgate.net Steric hindrance plays a dominant role here. A comparison between different isomers of di-tert-butylpyridine is particularly insightful.

This compound presents a different scenario. Like the 2,6-isomer, it has a tert-butyl group at the 2-position that sterically hinders the nitrogen. However, the second group is at the 4-position, where it exerts a primarily electronic, electron-donating effect and does not add to the steric bulk directly around the nitrogen. acs.org Consequently, the steric hindrance to solvation of the 2,4-di-tert-butylpyridinium cation is less severe than that of the 2,6-isomer. This results in a basicity in aqueous solution that is intermediate between that of 2-tert-butylpyridine (B1266198) and the much weaker 2,6-di-tert-butylpyridine. acs.org

The choice of solvent can dramatically alter reaction outcomes. In the catalytic epoxidation of cyclooctene (B146475) using a vanadium(IV) complex with a 4,4'-di-tert-butyl-2,2'-bipyridine ligand, the use of chloroform (B151607) as a solvent leads to the formation of an undesired chlorinated side product. chemicalbook.com This highlights that the solvent is not always an inert medium but can actively participate in the reaction, a factor that must be considered when designing catalytic systems with tert-butylated pyridine ligands. The mechanism of proton transfer is also solvent-dependent; in a non-polar solvent like dichloromethane, the process relies on the dissociation of ion pairs, whereas in a polar, protic solvent like methanol, acid dissociation becomes the dominant pathway. rsc.org

The table below summarizes the pKa values of various tert-butyl substituted pyridines, illustrating the impact of substitution patterns and solvent on basicity.

| Compound | pKa in Water | pKa in 50% Ethanol | pKa in DMSO | Key Structural Feature |

| Pyridine | 5.25 | 4.38 orgsyn.org | 3.4 | Unsubstituted |

| 2-tert-Butylpyridine | 5.79 acs.org | - | - | Single steric group |

| 4-tert-Butylpyridine | 6.03 acs.org | - | - | Single electronic group |

| This compound | 5.00 acs.org | - | - | Combined steric and electronic effects |

| 2,6-Di-tert-butylpyridine | 3.58 acs.org | - | 0.81 researchgate.net | High steric hindrance |

| 2,6-Di-tert-butyl-4-methylpyridine | - | 4.41 orgsyn.org | - | High steric hindrance with electronic donation |

Data sourced from references as indicated.

This data clearly shows that this compound is a significantly stronger base in water than its 2,6-isomer, a direct consequence of the reduced steric hindrance to solvation of its conjugate acid. acs.org

Advanced Applications in Supramolecular Chemistry and Materials Science

2,4-Bis(t-butyl)pyridine Derivatives in Supramolecular Assemblies

The strategic placement of bulky tert-butyl groups on the pyridine (B92270) ring allows for controlled coordination and self-assembly processes, making these derivatives ideal building blocks for intricate supramolecular structures.

Building Blocks for Multi-Metal Structures

Derivatives of this compound are instrumental in the rational design and synthesis of multi-metal assemblies. The pyridine nitrogen atom provides a primary coordination site, while the sterically demanding tert-butyl groups influence the geometry and nuclearity of the resulting complexes. This control is crucial for creating discrete polynuclear complexes and extended metal-organic frameworks (MOFs).

For instance, the related ligand 4,4′-di-tert-butyl-2,2′-bipyridine, which shares similar steric and electronic features, has been used to create a dinuclear molybdenum complex, [Mo2O6(di-tBu-bipy)2]. chemicalbook.com This complex has demonstrated notable catalytic activity. chemicalbook.com Similarly, iridium complexes incorporating bis(4-tert-butylpyridine) ligands have been synthesized, showcasing the versatility of these building blocks in constructing sophisticated coordination compounds with potential applications in photocatalysis and organic light-emitting diodes (OLEDs). nih.govbldpharm.comnih.gov

The synthesis of a pyridinophane macrocycle incorporating t-butyl groups has led to the formation of various first-row transition metal complexes, including those of manganese, iron, cobalt, nickel, and copper. mdpi.com These complexes have been investigated for their catalytic activity in reactions such as nitrene transfer to olefins. mdpi.com

Self-Assembly Principles and Intermolecular Interactions

The self-assembly of this compound derivatives into well-defined supramolecular architectures is governed by a combination of coordination bonds and non-covalent interactions. While the primary driving force for the formation of metal-containing assemblies is the coordination of the pyridine nitrogen to a metal center, weaker interactions such as hydrogen bonding and π-π stacking play a significant role in dictating the final structure and its stability.

Research on related macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) motifs, which also feature nitrogen-based coordination sites, highlights the principles of self-assembly. These macrocycles can form ML2 complexes with transition metal ions and can be further functionalized to include moieties capable of hydrogen bonding, such as isophthalamide (B1672271) groups. rsc.orgresearchgate.netchemrxiv.org These hydrogen bonding sites can then direct the assembly of the metal complexes into larger structures, including "chain of dimers" formations held together by a combination of metal coordination and hydrogen bonds. researchgate.net The bulky nature of substituents like the tert-butyl groups can influence the packing of these assemblies in the solid state, sometimes leading to the formation of unique structures like nanotubes. rsc.orgresearchgate.net

Role in Functional Materials and Devices

The distinct properties of this compound and its derivatives make them valuable components in the fabrication of functional materials and the enhancement of device performance.

Ligands for Developing New Materials

The ability of this compound and its analogues to act as ligands has been exploited in the development of new materials with specific catalytic and chemical properties. The steric hindrance provided by the t-butyl groups can create a unique coordination environment around a metal center, influencing its reactivity and selectivity in catalytic processes.

A notable example is the use of 4,4′-di-tert-butyl-2,2′-bipyridine as a ligand in various transition-metal catalyzed reactions. nih.gov It has been employed in iridium-catalyzed C-H borylation, nickel-catalyzed cross-coupling reactions, and copper-mediated trifluoromethylations. nih.gov Furthermore, an oxidovanadium(IV) complex containing this ligand has been synthesized and tested as a catalyst for the epoxidation of olefins. chemicalbook.com The development of scalable synthetic routes for related chiral ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) further expands the toolkit for creating new materials for asymmetric catalysis. beilstein-journals.org

| Ligand/Derivative | Metal | Application |

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Iridium | C-H borylation nih.gov |

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Nickel | Cross-electrophile coupling nih.gov |

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Copper | Trifluoromethylation of aryl iodides nih.gov |

| 4,4′-Di-tert-butyl-2,2′-bipyridine | Manganese | Reduction of CO2 nih.gov |

| [VOCl2(dbbpy)(H2O)] | Vanadium | Epoxidation of cyclooctene (B146475) chemicalbook.com |

| (S)-t-BuPyOx | Rhodium (in referenced application) | Asymmetric conjugate addition beilstein-journals.org |

Additives in Device Performance

In the realm of materials science, 4-tert-butylpyridine (B128874) (t-BP), a closely related compound, has found a significant role as an additive in enhancing the performance of solar cells, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).

In PSCs, t-BP acts as a multifunctional additive. rsc.org Its addition to the perovskite precursor solution can improve the crystallinity and homogeneity of the perovskite film. rsc.orgresearchgate.net This leads to a reduction in defect density and enhanced charge mobility, ultimately boosting the power conversion efficiency (PCE) of the solar cell. rsc.orgresearchgate.net For instance, the use of t-BP as an additive has been shown to increase the PCE of CH3NH3PbI3-based PSCs from 6.71% to 10.62% and from 11.11% to 15.01% in different processing routes. rsc.org Furthermore, t-BP can improve the hydrophobicity of the perovskite film, contributing to better moisture resistance and stability of the device. researchgate.net It also functions as a morphology controller for the hole transport layer (HTL), improving its uniformity and preventing the accumulation of lithium salts, which can lead to degradation. acs.org

In DSSCs, t-BP is a common additive in the electrolyte. acs.orgnih.gov Its primary function is to increase the open-circuit voltage of the device by shifting the energy levels of the titanium dioxide (TiO2) semiconductor. nih.gov It also helps to suppress charge recombination at the TiO2 surface, which increases the electron lifetime and contributes to higher device efficiency. nih.gov However, it has been observed that t-BP can coordinate with copper-based redox couples, which can negatively impact the long-term stability of the device by impeding the electrochemical activity and mass transfer capabilities of the redox shuttle. acs.org

| Device Type | Role of Additive | Observed Effect |

| Perovskite Solar Cells (PSCs) | Improves perovskite film quality | Increased crystallinity, homogeneity, and hydrophobicity rsc.orgresearchgate.net |

| Perovskite Solar Cells (PSCs) | Hole Transport Layer (HTL) morphology controller | Improved HTL uniformity, prevents Li salt accumulation acs.org |

| Perovskite Solar Cells (PSCs) | Performance enhancer | Increased Power Conversion Efficiency (PCE) rsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Energy level modifier | Increased open-circuit voltage nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Recombination suppressor | Increased electron lifetime nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Interacts with redox couple | Potential for decreased long-term stability with certain redox shuttles acs.org |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,4-Bis(t-butyl)pyridine with high yield and purity in academic research?

- Methodology : A common approach involves alkylation of pyridine derivatives using tert-butyl halides under basic conditions. For example, nucleophilic substitution reactions with 2,4-dihalopyridine precursors can introduce t-butyl groups. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Characterization via -NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure.

- Key Considerations : Steric hindrance from t-butyl groups may slow reaction kinetics; elevated temperatures or catalytic phase-transfer agents (e.g., TBAB) can improve yields .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in sealed, air-tight containers under inert gas (argon/nitrogen) to prevent oxidation. Store in cool (<25°C), dry environments away from light and moisture.

- Safety Protocols : Use fume hoods for handling, wear nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation; refer to SDS guidelines for spill management .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and symmetry.

- Mass Spectrometry : HRMS (ESI or EI) for molecular ion verification.

- FT-IR : To identify functional groups (e.g., C-H stretching in t-butyl groups).

Advanced Research Questions

Q. How do the steric effects of t-butyl substituents influence the coordination chemistry of this compound in transition metal complexes?

- Analysis : The bulky t-butyl groups restrict ligand flexibility, favoring monodentate over polydentate binding. This steric hindrance can stabilize low-coordinate metal centers, as seen in Cu(I) or Ir(III) complexes. Compare with less hindered ligands (e.g., unsubstituted pyridine) using cyclic voltammetry to assess electronic effects on redox potentials .

- Case Study : In Ir(III) complexes, steric bulk reduces ligand dissociation rates, enhancing photoluminescence quantum yields .

Q. What strategies resolve discrepancies in catalytic activity when using this compound as a ligand in cross-coupling reactions?

- Troubleshooting :

- Moisture Control : Use rigorously dried solvents (e.g., THF over molecular sieves) to prevent ligand hydrolysis.

- Stoichiometry Optimization : Adjust metal-to-ligand ratios (e.g., 1:1 vs. 1:2) to balance steric and electronic effects.

- Reaction Monitoring : In situ techniques (e.g., UV-Vis or -NMR) to track intermediate formation .

Q. What computational methods predict the electronic impact of t-butyl groups on metal-ligand bond strength in this compound complexes?

- Approaches :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and natural bond orbital (NBO) charges.

- Molecular Dynamics (MD) : Simulate steric crowding effects on ligand conformation.

Q. How can enantioselective catalysis be achieved using chiral derivatives of this compound?

- Synthetic Routes : Introduce chiral auxiliaries (e.g., binaphthyl groups) during ligand synthesis. Asymmetric induction can be evaluated via chiral HPLC or circular dichroism (CD) spectroscopy.

- Case Study : Chiral Ru(II) complexes with modified ligands show enhanced enantiomeric excess (ee) in hydrogenation reactions .

Data Contradiction Analysis

Q. Why do reported photoluminescence lifetimes vary for this compound-based Ir(III) complexes?

- Factors :

- Sample Purity : Trace solvents (e.g., DCM) can quench emission; ensure rigorous sublimation.

- Crystal Packing : Polymorphism or intermolecular interactions alter excited-state dynamics.

Safety and Compliance

Q. What emergency measures are critical for accidental exposure to this compound?

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Flush with saline solution; seek medical evaluation.

- Documentation : Provide SDS to healthcare providers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.